Iotrolan is a non-ionic, hexaiodinated, water-soluble contrast agent. [, , ] It belongs to a class of compounds known as dimers, characterized by two triiodobenzene rings linked together. [, , , ] This structural feature distinguishes it from monomeric contrast agents, which possess only one triiodobenzene ring. Iotrolan is recognized for its low osmolality, approaching that of blood and cerebrospinal fluid, a property attributed to its dimeric structure. [, , , , ] This near-isotonicity is a key factor contributing to its favorable safety profile in various applications.
Iotrolan's molecular structure comprises two triiodobenzene rings connected by a linker, classifying it as a dimeric contrast agent. [, , , ] Its chemical formula is C37H48I6N6O18. [] This structure contributes to its low osmolality, making it nearly isotonic to blood and cerebrospinal fluid. [, , , , ] Notably, Iotrolan lacks the 2-deoxy-glucose structure found in other contrast agents like Metrizamide, potentially impacting its mechanism of action. []
Iotrolan, also known by its trade name Isovist, is classified as an iodine-containing radiocontrast agent. It is primarily used to enhance the visibility of internal structures during imaging procedures such as X-rays and computed tomography (CT) scans. The compound is particularly effective in imaging the central nervous system and vascular structures due to its high iodine content, which significantly improves X-ray absorption .
The synthesis of Iotrolan involves several key steps rooted in organic chemistry. The process typically begins with the reaction of isophthalic acid derivatives with iodine-containing reagents. A notable synthetic route includes:
This multi-step synthesis results in a compound that contains multiple diastereomers due to the use of racemic mixtures during the reaction phases.
Iotrolan participates in various chemical reactions typical for iodine-containing compounds. Key reactions include:
The mechanism by which Iotrolan enhances imaging involves its ability to absorb X-rays due to the high atomic number of iodine. When injected into the bloodstream or cerebrospinal fluid, it increases the contrast between different tissues during imaging procedures. This property allows for clearer visualization of anatomical structures and pathological conditions .
Pharmacokinetically, Iotrolan exhibits negligible protein binding and is primarily excreted via the kidneys (approximately 99%), which is crucial for minimizing systemic exposure and potential toxicity .
Iotrolan possesses several notable physical and chemical properties:
These properties are critical for ensuring that Iotrolan can be safely administered while providing optimal imaging results.
Iotrolan's primary application lies in medical imaging:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: